Flupranone
Overview
Description
It is a bright fluorescent yellow solid that is insoluble in water but soluble in organic solvents such as alcohol, acetone, and benzene . Fluorenone is a key intermediate in organic synthesis and is used in various applications due to its unique chemical properties.
Preparation Methods
Flupranone is typically synthesized by the aerobic oxidation of fluorene. The reaction involves the use of an oxygen-containing gas as an oxidizing agent, with fluorene as the raw material. The process can be catalyzed by bases and phase transfer agents such as quaternary ammonium salts . The reaction conditions usually involve temperatures ranging from 70-83°C. Industrial production methods often involve the use of solvents like 9-fluorenone and water, which simplifies the process by eliminating the need for solvent separation and recycling .
Chemical Reactions Analysis
Flupranone undergoes various chemical reactions, including:
Nitration: Fluorenone can sustain up to four nitro groups, forming compounds such as 2,4,5,7-tetranitrofluorenone.
Substitution: Fluorenone can undergo substitution reactions, where functional groups are introduced into the molecule.
Scientific Research Applications
Flupranone has a wide range of scientific research applications, including:
Nonlinear Optical Materials: Fluorenone-based materials are used in photonic and optoelectronic applications due to their efficient optical second harmonic generation (SHG) and terahertz (THz) generation properties.
Biomarkers and Sensors: Fluorenone derivatives are used as fluorescent probes for cell imaging and as sensors due to their bright fluorescence and high photostability.
Organic Electronics:
Mechanism of Action
The mechanism of action of flupranone involves its interaction with molecular targets through various pathways. For instance, fluorenone derivatives can act as electron acceptors in intramolecular charge transfer (ICT) processes, enhancing their optical nonlinearity and making them suitable for applications like laser protection and all-optical switching . The molecular structure of fluorenone allows it to participate in various chemical reactions, contributing to its versatility in scientific research.
Comparison with Similar Compounds
Flupranone is similar to other compounds such as fluorene and 1,8-diazafluoren-9-one. it is unique due to its bright fluorescent yellow color and its ability to undergo multiple nitration reactions . Fluorenone’s structural properties make it distinct from other similar compounds, allowing it to be used in a variety of applications that require specific chemical and optical properties .
References
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-[1-(2-hydroxyethyl)-5-methylpyrazol-4-yl]propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-15-19(14-22-24(15)12-13-25)20(26)8-11-23-9-6-17(7-10-23)16-2-4-18(21)5-3-16/h2-6,14,25H,7-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAQRSKEYXLLNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCO)C(=O)CCN2CCC(=CC2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865008 | |
Record name | 3-[4-(4-Fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-[1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21686-09-9, 21686-10-2 | |
Record name | Ciba 4416B-Go | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021686099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flupranone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021686102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[4-(4-Fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-[1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30865008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUPRANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0U9G33XKT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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